2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine
Overview
Description
Scientific Research Applications
Pharmacological Applications
Pyrazine derivatives have been recognized for their diverse pharmacological effects. They possess antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiviral activities among others. The structural diversity of pyrazine compounds allows for the development of new pharmaceuticals with potential clinical applications. The studies reviewed emphasize the need for further research to understand the biological activities of these compounds and to develop effective drugs (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).
Food Technology
In the food industry, pyrazines are vital for their contribution to flavors, such as nutty, roasted, and baked notes. Control strategies for their generation during food processing have been explored, aiming to enhance desirable flavors while minimizing the formation of undesirable compounds. This research is crucial for improving food quality and consumer satisfaction (Yu et al., 2021).
Materials Science
Pyrazine derivatives also show promise in materials science, particularly in the development of high energy density materials (HEDMs). These compounds are explored for their potential in improving the performance of energetic materials, such as propellants and explosives. The research highlights the importance of pyrazine compounds in advancing materials science and engineering (Yongjin & Shuhong, 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(1-methylpiperidin-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMWHPPOUCZNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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